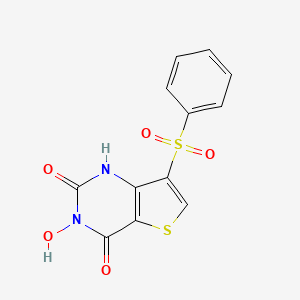
Fen1-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fen1-IN-6 is a small-molecule inhibitor targeting Flap Endonuclease 1 (FEN1), an essential enzyme involved in DNA replication and repair. FEN1 plays a critical role in maintaining genomic stability by processing DNA structures that arise during replication and repair processes. Inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt DNA repair mechanisms in cancer cells, leading to cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fen1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards FEN1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Fen1-IN-6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Fen1-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the biochemical pathways involving FEN1 and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of FEN1 in DNA replication and repair, as well as its interactions with other proteins.
Medicine: this compound has potential therapeutic applications in cancer treatment. By inhibiting FEN1, it can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for combination therapies with other DNA-damaging agents.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new cancer therapies.
Mécanisme D'action
Fen1-IN-6 exerts its effects by binding to the active site of FEN1, thereby inhibiting its nuclease activity. This inhibition prevents FEN1 from processing DNA structures that arise during replication and repair, leading to the accumulation of DNA damage. The molecular targets and pathways involved include:
DNA Replication: this compound disrupts the maturation of Okazaki fragments during lagging strand synthesis.
DNA Repair: It inhibits long-patch base excision repair (BER) and other DNA repair pathways, leading to genomic instability and cell death.
Protein Interactions: this compound affects the interactions between FEN1 and other proteins involved in DNA metabolism, further compromising DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Fen1-IN-6 is part of a class of small-molecule inhibitors targeting FEN1. Similar compounds include:
Compound #2: Another N-hydroxy urea derivative with significant inhibitory activity against FEN1.
Compound #8: Known for its potent effects in slowing tumor growth in preclinical models.
Compound #16: Exhibits strong binding affinity to FEN1 and effective inhibition of its nuclease activity.
Compound #20: Demonstrates high selectivity towards FEN1 and minimal off-target effects.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity towards FEN1. Its unique chemical structure allows for effective inhibition of FEN1 activity, making it a valuable tool in cancer research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H8N2O5S2 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
7-(benzenesulfonyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O5S2/c15-11-10-9(13-12(16)14(11)17)8(6-20-10)21(18,19)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
Clé InChI |
JBDRLOXEKRVFOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)N(C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


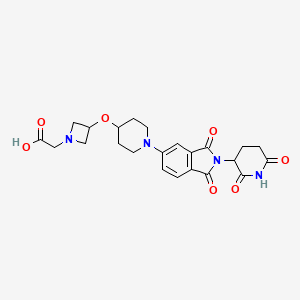


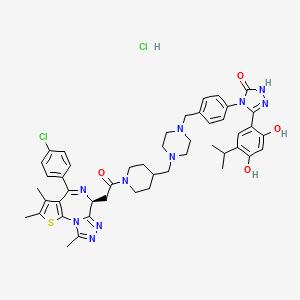

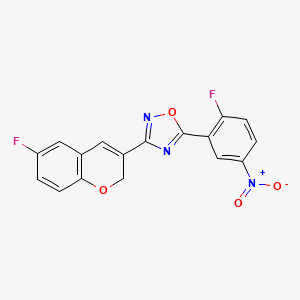

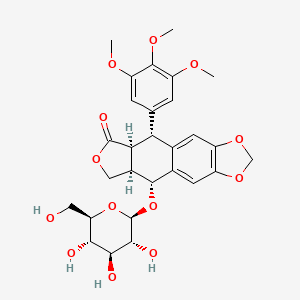
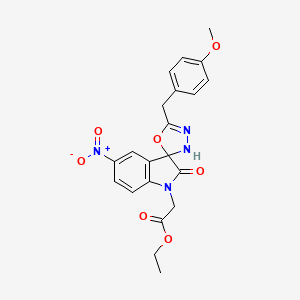

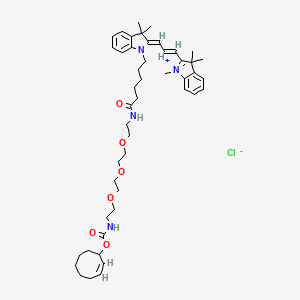

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
